5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide is a complex organic compound featuring a furan ring substituted with a bromine atom and a carboxamide group The compound also contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a furan derivative to introduce the bromine atom. This is followed by the formation of the carboxamide group through an amide coupling reaction. The tetrahydropyran ring can be introduced via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromotetrahydropyran: A compound with a similar tetrahydropyran ring but different functional groups.
5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate: Another brominated compound with a tetrahydropyran ring and an amino group.
Uniqueness
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide is unique due to its combination of a furan ring, bromine atom, carboxamide group, and tetrahydropyran ring
Properties
IUPAC Name |
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c14-12-2-1-11(19-12)13(17)15-6-3-10(16)9-4-7-18-8-5-9/h1-2,9-10,16H,3-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGHGOJVIWNBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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